molecular formula C18H16F2N2O2 B2612222 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide CAS No. 954667-37-9

4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide

Cat. No.: B2612222
CAS No.: 954667-37-9
M. Wt: 330.335
InChI Key: WVVGJFWDLHBAGY-UHFFFAOYSA-N
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Description

4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a fluorinated benzamide derivative featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group and a methylene-linked benzamide moiety. This compound’s structure combines aromatic fluorination with a heterocyclic lactam, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

4-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-14-3-1-13(2-4-14)18(24)21-10-12-9-17(23)22(11-12)16-7-5-15(20)6-8-16/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVGJFWDLHBAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

  • Antimicrobial Activity : Research indicates that compounds similar to 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide show significant antimicrobial properties against various pathogens. For instance, studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : The compound has been investigated for its potential in cancer treatment. Its structure allows for interactions with biological targets involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit specific pathways critical for cancer cell survival .
  • Anti-inflammatory Effects : Compounds in this class are being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in the Royal Society of Chemistry journal evaluated the antimicrobial efficacy of various derivatives, including those related to this compound. The results indicated that certain compounds exhibited significant inhibition against Mycobacterium smegmatis, with diameters of inhibition reaching up to 16 mm, highlighting the potential of these compounds as antimicrobial agents .

Study 2: Anticancer Activity

In a patent filed for compounds useful in treating degenerative diseases, researchers noted the anticancer properties of similar benzamide derivatives. The study emphasized the importance of structural modifications in enhancing bioactivity against cancer cell lines, suggesting that the presence of fluorine atoms could improve pharmacokinetic profiles and receptor binding affinities .

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Target Compound vs. Key Analogs

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide Benzamide + pyrrolidinone 4-fluorophenyl, methylene-pyrrolidinone ~358.3 (calculated) Not reported
4-fluoro-N-(4-fluorophenyl)benzamide Benzamide 4-fluorophenyl ~233.2 Not reported
TD-1b Benzamide + pyridone 4-fluoro, pyridone, phenylalanine-derived side chain ~545.6 124–126
CNS4 Benzamide + thiocarbamoyl 4-fluoro, thiocarbamoyl-piperidine-pyridine ~357.4 Not reported
Example 53 (Patent) Benzamide + pyrazolopyrimidine 5-fluoro, chromenone, isopropyl ~589.1 175–178

Key Observations :

  • Unlike TD-1b (pyridone core) or CNS4 (thiocarbamoyl group), the target lacks sulfur or additional heteroaromatic rings, which may influence solubility or target selectivity.

Target Compound vs. Analogs

Compound Key Reaction Steps Yield Purity Reference
Target Compound Likely involves amide coupling of 4-fluorobenzoyl chloride with a pyrrolidinone amine precursor Not reported Not reported N/A
4-fluoro-N-(4-fluorophenyl)benzamide Silylation using BSA (bis(trimethylsilyl)acetamide) Not reported Not reported
CNS4 Thiocarbamoylation of 4-fluorobenzoyl isothiocyanate with anabasine High HPLC >99%
Example 53 (Patent) Suzuki coupling with boronic acid derivatives 28% Not reported

Key Observations :

  • The target’s synthesis likely parallels CNS4’s amide/thiocarbamoylation strategies , but its pyrrolidinone-methyl group may require additional steps for heterocyclic ring formation.

Physicochemical Properties

  • Stability: The pyrrolidinone lactam in the target compound may enhance stability compared to non-cyclic analogs (e.g., 4-fluoro-N-(4-fluorophenyl)benzamide ), which lack rigid conformational constraints.

Pharmacological Potential (Inferred)

However, the absence of morpholine or ethoxy groups (cf. mosapride ) may alter receptor affinity.

Biological Activity

4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure comprising:

  • A benzamide backbone.
  • A pyrrolidinone ring.
  • A fluorophenyl group.

Molecular Formula

The molecular formula for this compound is C17H18F2N2OC_{17}H_{18}F_2N_2O.

Key Properties

PropertyValue
Molecular Weight306.34 g/mol
SolubilitySoluble in DMSO and ethanol
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The fluorophenyl group enhances binding affinity to various receptors, potentially influencing multiple signaling pathways.

Interaction with Receptors

Research indicates that this compound may act as an antagonist or modulator at certain neurotransmitter receptors, which can lead to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the benzamide and pyrrolidinone rings can significantly affect potency and selectivity.

Key Findings

  • Fluorine Substitution : The presence of fluorine atoms increases lipophilicity, enhancing membrane permeability.
  • Pyrrolidinone Modifications : Alterations in the pyrrolidinone structure can lead to changes in receptor binding profiles, impacting efficacy.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Antitumor Activity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.5 to 5 µM, indicating potent antitumor properties .
  • Neuropharmacological Effects : Animal models have shown that this compound can modulate anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in rodent models of inflammation, reducing edema and inflammatory cytokine levels .

Comparative Analysis

A comparative analysis with related compounds reveals that modifications in structure lead to variations in biological activity:

Compound NameIC50 (µM)Activity Type
This compound2.0Antitumor
N-[4-(diethylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide4.5Antitumor
5-nitroindazole derivatives1.0Antiparasitic

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